![molecular formula C9H6BrN3 B1525358 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190312-91-4](/img/structure/B1525358.png)
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
説明
The compound “3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile”, has been reported in the literature . These compounds have been developed as potential inhibitors of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile”, involves a pyrrole ring and a pyridine ring . The orientation of these rings can be seen in the crystal structure of the compound .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their biological activity. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .科学的研究の応用
Synthesis of Heterocyclic Compounds
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: is a key intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their close resemblance to purine bases like adenine and guanine, which are fundamental to DNA and RNA . The compound’s versatility allows for the introduction of diverse substituents, enabling the creation of a wide array of biologically active molecules.
Biomedical Applications
The biomedical applications of this compound are vast due to its structural similarity to biologically relevant pyrazolopyridines. It serves as a scaffold for developing new drugs with potential therapeutic effects against various diseases . Its derivatives have been explored for their biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Cancer Therapy
Specific derivatives of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor growth and survival. Compounds targeting FGFRs are being investigated for their potential to treat various types of cancers .
Diabetes Management
Compounds derived from this chemical have been studied for their ability to reduce blood glucose levels. This suggests potential applications in the management of diabetes and related conditions, such as hyperglycemia and insulin resistance .
Anti-Metastatic Properties
The anti-metastatic properties of certain derivatives have been evaluated, particularly their effects on cell migration and invasion. This is crucial for developing treatments that prevent cancer from spreading to other parts of the body .
Drug Development
The compound’s structural framework is conducive to the development of low molecular weight lead compounds. This is beneficial for the optimization process in drug development, allowing for the creation of more effective and targeted therapies .
作用機序
Target of Action
The primary targets of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The affected pathways by 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that this compound has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
将来の方向性
特性
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-5-6(2-11)3-12-9-8(5)7(10)4-13-9/h3-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRMCXFWGLWFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196345 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190312-91-4 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




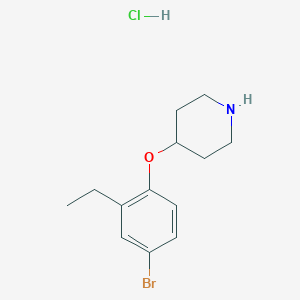
![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)
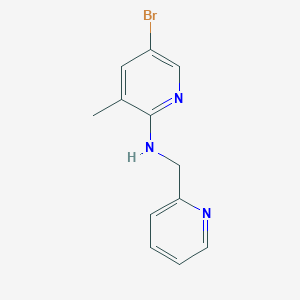
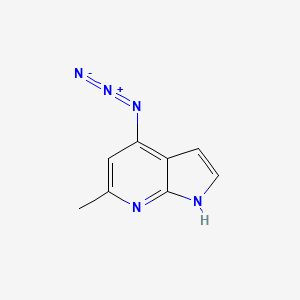
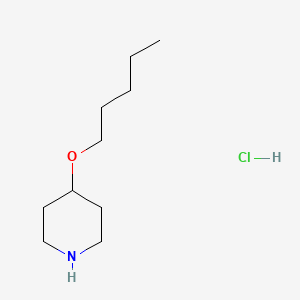
![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)
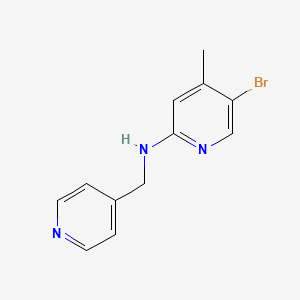
![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)